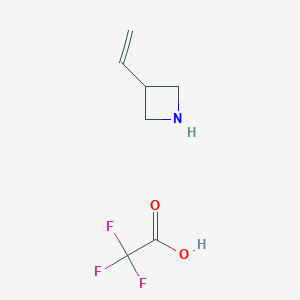

3-Ethenylazetidine; trifluoroacetic acid

Description

Properties

IUPAC Name |

3-ethenylazetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2HF3O2/c1-2-5-3-6-4-5;3-2(4,5)1(6)7/h2,5-6H,1,3-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOFRSAKFCIDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-01-5 | |

| Record name | 3-ethenylazetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethenylazetidine Trifluoroacetic Acid Salt: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for the unique conformational constraints it imparts on molecules. This inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] 3-Ethenylazetidine trifluoroacetic acid salt is a valuable building block that combines the desirable properties of the azetidine ring with the reactive potential of a vinyl group. This technical guide provides a comprehensive overview of its properties, a plausible synthetic approach, expected reactivity, and potential applications in drug discovery, synthesized from available chemical literature and expert analysis.

Introduction: The Strategic Value of the Azetidine Moiety

The strategic incorporation of small, strained ring systems is a powerful tactic in modern drug design. The azetidine ring, in particular, offers a compelling blend of stability and controlled reactivity.[2] Unlike the more labile aziridines, azetidines possess greater stability, facilitating their handling and incorporation into complex molecules.[2] However, the inherent ring strain of approximately 25.4 kcal/mol can be harnessed for specific chemical transformations, such as ring-opening reactions, to generate diverse molecular architectures.[2] The 3-ethenyl (or 3-vinyl) substitution provides a versatile chemical handle for a variety of subsequent chemical modifications, making this compound a highly attractive starting material for the synthesis of novel chemical entities.

Physicochemical Properties

While specific experimental data for 3-ethenylazetidine trifluoroacetic acid salt is not extensively available in the public domain, its properties can be inferred from its constituent parts and related molecules.

Core Compound Data

| Property | Value | Source |

| Chemical Name | 3-Ethenylazetidine trifluoroacetic acid salt | N/A |

| Synonyms | 3-Vinylazetidine TFA salt, Azetidine, 3-ethenyl-, 2,2,2-trifluoroacetate (1:1) | [3] |

| CAS Number | 1630907-01-5 | [3][4] |

| Molecular Formula | C₇H₁₀F₃NO₂ | [3][4] |

| Molecular Weight | 197.155 g/mol | [3][4] |

The Trifluoroacetate Counter-ion

Trifluoroacetic acid (TFA) is a strong organic acid with a pKa around 0.52.[5][6] Its salt form is often used in the isolation and purification of amines, particularly in peptide synthesis and chromatography.[7] The presence of the TFA counter-ion significantly influences the physicochemical properties of the parent amine:

-

Solubility: The salt form generally enhances solubility in polar solvents, including water.[7] TFA itself is miscible with water and many organic solvents.[8]

-

Stability and Handling: The formation of a salt increases the stability of the free amine, making it less volatile and easier to handle and store. TFA salts can be hygroscopic, which should be considered when weighing the compound.[7]

-

Biological Assays: Researchers should be aware that the TFA counter-ion itself can exert biological effects in sensitive cell-based assays.[7] For in vivo studies or certain in vitro experiments, it may be advisable to exchange the TFA salt for a more biologically inert counter-ion like hydrochloride or acetate.[7]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of 3-ethenylazetidine would likely proceed through a protected intermediate, such as N-Boc-3-hydroxyazetidine, which is commercially available or can be synthesized.[11] The N-Boc protecting group is crucial for directing reactivity and preventing unwanted side reactions involving the azetidine nitrogen.

Caption: Proposed synthetic workflow for 3-Ethenylazetidine TFA salt.

Representative Experimental Protocol

Step 1: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-3-azetidinone

-

Rationale: The conversion of the secondary alcohol to a ketone is a standard transformation that sets the stage for the introduction of the vinyl group. Swern or Dess-Martin periodinane oxidation are common choices for this type of transformation due to their mild reaction conditions.

-

Procedure (Illustrative):

-

To a solution of oxalyl chloride in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

-

After stirring for 15 minutes, add a solution of N-Boc-3-hydroxyazetidine in DCM.

-

Continue stirring at -78 °C for 1 hour, then add triethylamine.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-Boc-3-azetidinone, which can be purified by column chromatography.

-

Step 2: Wittig Reaction to form N-Boc-3-ethenylazetidine

-

Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. The use of methyltriphenylphosphonium bromide allows for the introduction of the methylene (=CH₂) group.

-

Procedure (Illustrative):

-

Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (n-BuLi) dropwise to form the ylide.

-

After stirring for 30 minutes, add a solution of N-Boc-3-azetidinone in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify the crude product by flash chromatography to obtain N-Boc-3-ethenylazetidine.

-

Step 3: Deprotection and Salt Formation

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. Using trifluoroacetic acid serves the dual purpose of deprotection and formation of the desired trifluoroacetate salt.

-

Procedure (Illustrative):

-

Dissolve N-Boc-3-ethenylazetidine in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield 3-ethenylazetidine trifluoroacetic acid salt as a solid or oil.

-

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Vinyl Protons: A multiplet in the range of 5.0-6.0 ppm corresponding to the -CH=CH₂ group.

-

Azetidine Ring Protons: Multiplets between 3.0-4.5 ppm for the CH₂ and CH protons of the azetidine ring. The protons adjacent to the nitrogen will be deshielded.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR:

-

Vinyl Carbons: Resonances in the alkene region, typically between 110-140 ppm.

-

Azetidine Ring Carbons: Signals in the aliphatic region, likely between 30-60 ppm.

-

TFA Carbonyl: A quartet around 160 ppm due to coupling with the fluorine atoms.

-

TFA CF₃: A quartet around 116 ppm.

FT-IR:

-

N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹.

-

C=C Stretch: A peak around 1640 cm⁻¹.

-

C-H (sp²) Stretch: Absorptions just above 3000 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region from the TFA counter-ion.

-

C=O Stretch (TFA): A strong absorption around 1670 cm⁻¹.

Reactivity and Synthetic Utility

The chemical reactivity of 3-ethenylazetidine trifluoroacetic acid salt is dominated by the interplay between the strained azetidine ring and the vinyl group.

Caption: Key reactivity pathways for 3-ethenylazetidine.

Reactions of the Vinyl Group

The exocyclic double bond is a gateway to a wide array of chemical transformations, allowing for the introduction of diverse functional groups. These reactions would typically be performed on the N-protected derivative to avoid complications with the secondary amine.

-

Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functionalities at the 3-position.

-

Cross-Coupling Reactions: As a terminal alkene, it is a suitable substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction, enabling the formation of carbon-carbon bonds.[3][12]

-

Metathesis: The vinyl group can participate in olefin metathesis reactions, providing a route to more complex cyclic and acyclic structures.

Reactions of the Azetidine Ring

-

N-Functionalization: The secondary amine of the azetidine ring can be readily functionalized through N-alkylation, N-acylation, N-arylation, and reductive amination, allowing for the attachment of various side chains and pharmacophores.

-

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[1][13][14] This property can be exploited to synthesize substituted γ-amino compounds.

Applications in Drug Discovery

While there are no specific, publicly documented applications of 3-ethenylazetidine trifluoroacetic acid salt in marketed drugs, its potential as a versatile building block is clear. Its utility lies in its ability to serve as a starting point for the synthesis of libraries of novel compounds for screening against various biological targets. The rigid azetidine core can serve as a scaffold to orient substituents in a well-defined three-dimensional space, which is advantageous for optimizing ligand-receptor interactions. The vinyl group provides a point of diversification for structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, 3-ethenylazetidine trifluoroacetic acid salt should be handled with appropriate safety precautions. The trifluoroacetic acid component is corrosive and can cause severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.

Conclusion

3-Ethenylazetidine trifluoroacetic acid salt is a promising and versatile building block for medicinal chemistry and drug discovery. Its combination of a conformationally constrained azetidine ring and a reactive vinyl group offers numerous possibilities for the synthesis of novel and structurally diverse molecules. While detailed experimental data for this specific compound is limited, this guide provides a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 12. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Ethenylazetidine; trifluoroacetic acid

Introduction

3-Ethenylazetidine; trifluoroacetic acid is a salt composed of the volatile, strained heterocyclic amine, 3-ethenylazetidine, and the strong organic acid, trifluoroacetic acid (TFA). This compound is of interest to researchers in drug discovery and development due to the prevalence of the azetidine scaffold in bioactive molecules.[1] The small, rigid azetidine ring can impart favorable properties such as improved potency and metabolic stability.[1] The ethenyl (vinyl) substituent offers a reactive handle for further synthetic modifications, making this compound a versatile building block.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines detailed protocols for its empirical characterization. As a salt, its properties are governed by both the basicity of the azetidine nitrogen and the characteristics of the trifluoroacetate counter-ion. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule for its application in synthesis and pharmaceutical development.

Molecular Identity and Predicted Physicochemical Properties

A thorough characterization of any novel compound begins with establishing its fundamental properties. While extensive experimental data for this compound is not publicly available, we can predict its key physicochemical characteristics based on the known properties of its components and analogous structures.

| Property | Value / Prediction | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 3-vinylazetidine TFA, 3-Vinylazetidine Trifluoroacetate | [2] |

| CAS Number | 1630907-01-5 | [2][3][4][5][6] |

| Molecular Formula | C₇H₁₀F₃NO₂ | [3][4] |

| Molecular Weight | 197.16 g/mol | [2][3] |

| Appearance | Predicted to be a yellow liquid or low-melting solid | [2] |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and DMSO. Solubility is influenced by the salt form. | [7][8] |

| pKa (of conjugate acid) | Predicted to be in the range of 8-10. The basicity of the azetidine nitrogen is a key factor. The pKa of the parent azetidine is 11.29. | [9][10] |

| Thermal Stability | The salt is expected to be more thermally stable than the free base. Decomposition is likely to occur at elevated temperatures, with potential loss of trifluoroacetic acid. | [11] |

A Note on Stability

Azetidine-containing compounds can be susceptible to ring-opening reactions, particularly under strongly acidic conditions, due to the inherent strain of the four-membered ring.[12] However, the formation of a salt with trifluoroacetic acid can stabilize the azetidine ring compared to its freebase form. The vinyl group is also a site of potential reactivity, particularly in the presence of electrophiles or under polymerization conditions.[13][14][15][16]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. The following sections detail the recommended experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Experiments in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, should be performed.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Vinyl CH=CH₂ | 5.8 - 6.2 | ddd | Jtrans ≈ 17, Jcis ≈ 10, Jgem ≈ 1.5 | The vinyl proton attached to the azetidine ring will be a multiplet due to coupling with the two terminal vinyl protons and the adjacent methine proton on the ring. |

| Vinyl CH=CH₂ | 5.0 - 5.3 | m | The two terminal vinyl protons will appear as multiplets, coupled to each other and the other vinyl proton. | |

| Azetidine CH | 3.5 - 4.0 | m | The methine proton on the azetidine ring will be a multiplet due to coupling with the adjacent methylene protons and the vinyl proton. | |

| Azetidine CH₂ | 3.0 - 3.8 | m | The methylene protons on the azetidine ring will likely appear as complex multiplets due to diastereotopicity and coupling with each other and the methine proton. | |

| Azetidine NH₂⁺ | 8.0 - 10.0 | br s | The protonated amine will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. |

Note: Chemical shift values are predictions and may vary based on solvent and experimental conditions.[17][18][19][20][21]

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Vinyl CH=CH₂ | 135 - 145 | |

| Vinyl CH=CH₂ | 115 - 125 | |

| Azetidine CH | 40 - 50 | |

| Azetidine CH₂ | 45 - 55 | |

| TFA C=O | 158 - 162 (quartet) | The carbonyl carbon of the trifluoroacetate will be split into a quartet by the three fluorine atoms. |

| TFA CF₃ | 115 - 120 (quartet) | The trifluoromethyl carbon will appear as a quartet with a large C-F coupling constant. |

Note: These are typical ranges for the specified functional groups.[22][23][24]

¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum should show a single sharp resonance for the trifluoroacetate anion, typically around -76.5 ppm relative to a CFCl₃ standard.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a standard one-dimensional fluorine spectrum.

-

2D NMR (Optional but Recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments will aid in the definitive assignment of all proton and carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong | The broadness is characteristic of the hydrogen-bonded ammonium salt. |

| C-H Stretch (Vinyl & Alkyl) | 3100 - 2850 | Medium | |

| C=C Stretch (Vinyl) | 1640 - 1620 | Medium | |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium | |

| C=O Stretch (Carboxylate) | 1700 - 1650 | Strong | The asymmetric stretch of the trifluoroacetate anion. |

| C-F Stretch | 1250 - 1100 | Very Strong | Multiple strong bands are characteristic of the CF₃ group.[25][26][27][28][29] |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a small drop can be placed between two NaCl or KBr plates.

-

Solid: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectral Data

-

Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Expected Molecular Ion: The protonated molecule of the free base, [M+H]⁺, is expected at m/z 82.06.

-

Fragmentation: Fragmentation of the azetidine ring is a likely pathway. Loss of the vinyl group or ring-opening could be observed.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for monitoring its stability.

Method Development Considerations

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, with an acidic modifier, is typically used. Since the compound is a TFA salt, using a low concentration of TFA (e.g., 0.1%) in the mobile phase can improve peak shape.

-

Detection: The vinyl group does not have a strong UV chromophore, so detection at low wavelengths (e.g., 200-220 nm) may be necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

Experimental Protocol for HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.

-

Instrumentation: Use a standard HPLC system with a UV or MS detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm or ESI-MS

-

-

Data Analysis: Integrate the peak corresponding to the main component to determine its purity. Analyze for the presence of any impurity peaks.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the salt, such as its melting point and decomposition temperature.[30][31][32]

Predicted Thermal Behavior

-

DSC: An endothermic peak corresponding to the melting point of the salt is expected.

-

TGA: A weight loss step corresponding to the decomposition of the compound is anticipated. The decomposition may occur in one or more steps, potentially with the initial loss of trifluoroacetic acid.[11][33]

Experimental Protocol for Thermal Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.

-

Instrumentation: Use a simultaneous DSC-TGA instrument.

-

Data Acquisition:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 500 °C (or higher, depending on the expected decomposition temperature)

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min

-

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing this compound. By leveraging predictive methods based on analogous structures and outlining detailed, field-proven analytical protocols, researchers can confidently verify the identity, purity, and stability of this versatile building block. The successful application of these methodologies will enable the effective use of this compound in drug discovery and synthetic chemistry programs.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. trifluoroacetic acid | 1630907-01-5 [chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 1630907-01-5 | 4H22-3-11 | MDL MFCD28166293 | 3-Ethenylazetidine trifluoroacetate | SynQuest Laboratories [synquestlabs.com]

- 6. 3-ETHENYLAZETIDINE TRIFLUOROACETATE | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azetidine - Wikipedia [en.wikipedia.org]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 20. compoundchem.com [compoundchem.com]

- 21. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 23. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 24. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 25. Sodium trifluoroacetate(2923-18-4) IR Spectrum [chemicalbook.com]

- 26. sodium trifluoroacetate [webbook.nist.gov]

- 27. researchgate.net [researchgate.net]

- 28. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 31. iitk.ac.in [iitk.ac.in]

- 32. tainstruments.com [tainstruments.com]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 3-Ethenylazetidine Trifluoroacetate

Introduction

3-Ethenylazetidine trifluoroacetate is a valuable building block in contemporary drug discovery and development. The presence of the strained azetidine ring offers unique conformational constraints and metabolic stability, while the ethenyl group provides a versatile handle for further chemical modification.[1][2] The trifluoroacetate counter-ion is common for amine-containing compounds, often improving crystallinity and handling properties. However, the inherent ring strain of the azetidine moiety and the chemical nature of the trifluoroacetate salt necessitate a thorough understanding of the compound's stability profile to ensure its integrity during storage and handling.[1][3]

This technical guide provides a comprehensive overview of the factors influencing the stability of 3-Ethenylazetidine trifluoroacetate, outlines potential degradation pathways, and offers detailed protocols for its proper storage and handling. The recommendations herein are grounded in established principles of organic chemistry and best practices for the management of reactive small molecules.

Chemical Structure and Key Features

Caption: Ionic pair of 3-Ethenylazetidinium and Trifluoroacetate.

The stability of this molecule is primarily dictated by the interplay of two structural features:

-

The Azetidine Ring: A four-membered saturated heterocycle containing nitrogen. The inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to ring-opening reactions, although it is notably more stable than the three-membered aziridine ring.[1]

-

The Trifluoroacetate Salt: The trifluoroacetate anion is a stable conjugate base of a strong acid. However, trifluoroacetate salts can be hygroscopic and may react with strong bases.[4]

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for defining appropriate storage and handling conditions.

Acid-Catalyzed Ring Opening

Protonation of the azetidine nitrogen can facilitate nucleophilic attack and subsequent ring opening. This is a known degradation pathway for certain N-aryl azetidines, particularly at low pH.[5] While 3-Ethenylazetidine is an N-alkyl azetidine, the principle remains relevant. The presence of the trifluoroacetic acid counter-ion could potentially contribute to a low pH environment, especially in the presence of moisture.

Caption: Postulated acid-catalyzed degradation pathway.

Hydrolysis

Similar to other amine salts, 3-Ethenylazetidine trifluoroacetate can be susceptible to hydrolysis, particularly if exposed to moisture. Forced degradation studies on other azetidine-containing compounds have demonstrated that hydrolysis is a significant degradation pathway.[6][7] This can lead to the formation of the free base and trifluoroacetic acid, which could then catalyze further degradation as described above.

Polymerization

The strained nature of the azetidine ring, coupled with the presence of a polymerizable ethenyl group, introduces the potential for polymerization, especially under conditions of heat, light, or in the presence of radical initiators.

Recommended Storage Conditions

Based on the chemical properties of azetidines and trifluoroacetate salts, the following storage conditions are recommended to ensure the long-term stability of 3-Ethenylazetidine trifluoroacetate:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C | To minimize the rate of potential degradation reactions, including ring-opening and polymerization.[8] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. |

| Light | Protect from light (amber vial) | To prevent potential photolytically induced degradation or polymerization.[9] |

| Moisture | Store in a desiccated environment | The trifluoroacetate salt is potentially hygroscopic, and moisture can facilitate hydrolysis and acid-catalyzed degradation.[4] |

| Container | Tightly sealed, appropriate container | To prevent exposure to air and moisture.[10] |

Handling Procedures

Proper handling is critical to maintain the integrity of the compound.

-

Work Environment: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

-

Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong acids.[8] Strong bases can deprotonate the azetidinium ion, potentially leading to the formation of the reactive free base.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of 3-Ethenylazetidine trifluoroacetate, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Sodium trifluoroacetate(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abmole.com [abmole.com]

- 9. lcms.cz [lcms.cz]

- 10. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethenylazetidine Derivatives

This guide provides a comprehensive overview of the synthesis and characterization of 3-ethenylazetidine derivatives, valuable scaffolds in medicinal chemistry and drug development. The focus is on a robust and widely applicable synthetic strategy commencing from N-protected 3-azetidinone, detailing the critical olefination step, and concluding with thorough characterization of the resulting vinyl-substituted azetidine. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this versatile structural motif into their discovery programs.

Introduction: The Significance of the 3-Ethenylazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an ethenyl (vinyl) group at the 3-position introduces a versatile functional handle for further chemical modifications, such as Michael additions, olefin metathesis, or click chemistry, thereby enabling the rapid generation of diverse chemical libraries for biological screening. The 3-ethenylazetidine core is a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient approach to the synthesis of 3-ethenylazetidine derivatives involves the olefination of a corresponding N-protected 3-azetidinone. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the azetidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The key transformation, the introduction of the vinyl group, can be reliably achieved through a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] Both methods are stalwarts of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This guide will focus on the Wittig reaction, a widely used and well-understood method.[2][3][4][5]

References

A Technical Guide to the Purity Analysis of 3-Ethenylazetidine Trifluoroacetate

Introduction

3-Ethenylazetidine trifluoroacetate is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are significant building blocks in medicinal chemistry.[1][2] The azetidine ring is a component of numerous marketed drugs and clinical candidates, valued for its ability to impart unique conformational constraints and improve pharmacokinetic properties.[3][4] The purity of such intermediates is of paramount importance, as impurities can lead to unwanted side-reactions, impact the efficacy of the final active pharmaceutical ingredient (API), and pose potential safety risks.[1] This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 3-Ethenylazetidine trifluoroacetate, intended for researchers, scientists, and drug development professionals.

The trifluoroacetate salt form suggests that trifluoroacetic acid (TFA) is likely used in the purification or as a counter-ion.[5] Therefore, its presence and quantification are also critical aspects of the purity analysis. This guide will delve into the core analytical techniques, discuss potential impurities and degradation pathways, and provide a framework for a robust purity assessment strategy.

The Importance of Orthogonal Analytical Techniques

A single analytical method is often insufficient to fully characterize the purity of a compound.[6] Different techniques provide complementary information, and employing a combination of methods, known as orthogonal testing, provides a more complete and reliable purity profile.[7] For 3-Ethenylazetidine trifluoroacetate, a multi-faceted approach is essential to identify and quantify a range of potential impurities, including organic process-related impurities, residual solvents, water content, and inorganic impurities.

I. Chromatographic Methods for Separation and Quantification

Chromatographic techniques are central to purity analysis, offering high-resolution separation of the main compound from its impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility, sensitivity, and reproducibility.[8][9] A well-developed HPLC method can separate the target compound from structurally similar impurities and degradation products.

Causality Behind Experimental Choices:

-

Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like azetidine derivatives.[9] The choice of a specific C18 column (e.g., end-capped, high-purity silica) will depend on the specific impurity profile.

-

Mobile Phase: A typical mobile phase for this compound would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The trifluoroacetate counter-ion can influence peak shape; therefore, the addition of a small amount of TFA to the mobile phase can help to ensure consistent peak shape and retention time.[10]

-

Detection: UV detection is the most common method for chromophoric compounds. The wavelength of detection should be chosen to maximize the response for both the main compound and potential impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which aids in peak identification and purity assessment.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: PDA detection at 210 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of 3-Ethenylazetidine trifluoroacetate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For 3-Ethenylazetidine trifluoroacetate, GC-MS is particularly useful for identifying and quantifying residual solvents from the synthesis and purification processes. Derivatization may be necessary to improve the volatility and thermal stability of the azetidine compound itself.[12]

Causality Behind Experimental Choices:

-

Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the amine in the azetidine ring) to increase their volatility for GC analysis.[12]

-

Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable for the separation of a wide range of organic compounds.

-

Mass Spectrometry Detection: MS detection provides both qualitative (mass spectrum for identification) and quantitative (peak area) information, making it highly specific.

Experimental Protocol: GC-MS for Residual Solvent Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 min.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 min.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 35-400.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol) and inject directly or after appropriate derivatization.

II. Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide detailed structural information and can be used for quantitative purity determination.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[7][13] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. qNMR can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[14]

Causality Behind Experimental Choices:

-

Solvent Selection: A deuterated solvent that dissolves the sample without exchanging protons with the analyte is chosen (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Internal Standard for qNMR: A suitable internal standard should have a simple spectrum with signals that do not overlap with the analyte signals, be chemically inert, non-volatile, and have a known purity (e.g., maleic acid, dimethyl sulfone).[14]

-

Relaxation Delay (d1): For quantitative analysis, a sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, leading to accurate integration.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh about 10-20 mg of 3-Ethenylazetidine trifluoroacetate.

-

Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid).

-

Dissolve both in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

-

-

Acquisition Parameters:

-

Pulse sequence: A standard 90° pulse sequence.

-

Relaxation delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).

-

Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

-

Purity Calculation: The purity of the sample is calculated using the following formula:[14] Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

B. Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic inlet (LC-MS or GC-MS), is essential for confirming the molecular weight of the compound and identifying impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, aiding in the structural elucidation of unknown impurities.[15]

III. Elemental Analysis

Elemental analysis (CHNS) is a fundamental technique that determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[16][17] This technique is crucial for confirming the empirical formula of a new compound and can indicate the presence of inorganic impurities or residual solvents that may not be detected by other methods.[18][19]

Causality Behind Experimental Choices:

-

Combustion Method: The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[17]

-

Detection: The resulting gases are separated and quantified using thermal conductivity or infrared detectors.

Experimental Protocol: CHN Analysis

-

Instrumentation: An automated CHN elemental analyzer.

-

Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.

-

Analysis: The sample is introduced into the combustion furnace, and the resulting gases are analyzed.

-

Data Interpretation: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of 3-Ethenylazetidine trifluoroacetate (C₇H₁₀F₃NO₂). A significant deviation may indicate the presence of impurities.

| Element | Theoretical % |

| Carbon (C) | 42.64 |

| Hydrogen (H) | 5.11 |

| Nitrogen (N) | 7.10 |

IV. Potential Impurities and Degradation Pathways

A thorough purity analysis requires an understanding of potential impurities that may arise during synthesis or degradation.

A. Process-Related Impurities

These impurities can originate from starting materials, reagents, intermediates, or by-products of the synthesis.[2][20][21][22] For 3-Ethenylazetidine trifluoroacetate, potential process-related impurities could include:

-

Starting materials: Unreacted precursors used in the azetidine ring formation.

-

Isomers: Positional or geometric isomers of the ethenyl group.

-

Related substances: Compounds with similar structures formed through side reactions.

B. Degradation Products

Azetidine rings, being strained four-membered rings, can be susceptible to ring-opening under certain conditions.[3][23] Forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products and establish the stability of the molecule.[15][24] Potential degradation pathways for azetidine derivatives include:

-

Hydrolysis: Cleavage of the azetidine ring to form ring-opened products.[11][23]

-

Oxidation: Formation of N-oxides or other oxidation products.

-

Polymerization: Cationic ring-opening polymerization can occur, especially under acidic conditions.[20]

A conceptual workflow for the comprehensive purity analysis of 3-Ethenylazetidine trifluoroacetate.

V. Method Validation

For use in a regulated environment, all analytical methods must be validated to ensure they are suitable for their intended purpose.[25][26][27] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity analysis of 3-Ethenylazetidine trifluoroacetate is a critical step in ensuring its quality and suitability for use in research and drug development. A comprehensive approach utilizing orthogonal analytical techniques is essential for a complete and reliable purity assessment. This guide has outlined the key methodologies, including HPLC, GC-MS, NMR, and elemental analysis, and provided insights into the rationale behind experimental choices. By implementing a robust analytical strategy and adhering to principles of method validation, researchers and scientists can be confident in the quality of this important chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. mdpi.com [mdpi.com]

- 10. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 17. azom.com [azom.com]

- 18. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 19. globalspec.com [globalspec.com]

- 20. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 22. Azetidine synthesis [organic-chemistry.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. particle.dk [particle.dk]

- 26. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 27. wjarr.com [wjarr.com]

Methodological & Application

Application Notes & Protocols: 3-Ethenylazetidine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Rise of Strained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds."[1] Their inherent ring strain and well-defined three-dimensional geometry provide a unique platform for controlling the spatial orientation of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic amines or larger heterocyclic systems, the constrained nature of the azetidine ring can significantly improve physicochemical properties such as solubility and metabolic stability, while also serving as a bioisosteric replacement for commonly used motifs like piperidines or aromatic rings.[2][3]

Within this valuable class of compounds, 3-ethenylazetidine (also known as 3-vinylazetidine) represents a particularly powerful and versatile building block. It uniquely combines the conformational rigidity of the azetidine core with the diverse reactivity of a vinyl group. This dual functionality opens a gateway to a multitude of chemical transformations, allowing for the rapid construction of complex molecular architectures and diverse compound libraries for drug discovery programs.[4] This guide provides an in-depth exploration of the synthesis and application of 3-ethenylazetidine, complete with detailed protocols and expert insights for researchers in drug development.

Caption: Key reactive centers of the 3-ethenylazetidine scaffold.

Synthesis of N-Protected 3-Ethenylazetidine

The free secondary amine of 3-ethenylazetidine is often protected to ensure chemoselectivity in subsequent reactions targeting the vinyl group. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions. A robust synthetic route starts from the commercially available N-Boc-3-azetidinone.

Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for olefination of ketones like N-Boc-3-azetidinone.[5][6] It typically provides excellent yields and, unlike the standard Wittig reaction, the water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification. Using methyl(triphenylphosphoranylidene)acetate would generate an α,β-unsaturated ester, but for the direct installation of a vinyl group, a methyl phosphonium ylide is required. A more direct olefination is the Wittig reaction using methyltriphenylphosphonium bromide.

Protocol 1: Synthesis of 1-Boc-3-ethenylazetidine via Wittig Reaction

This protocol details the conversion of N-Boc-3-azetidinone to 1-Boc-3-ethenylazetidine.

Caption: Workflow for the synthesis of 1-Boc-3-ethenylazetidine.

Materials:

-

N-Boc-3-azetidinone

-

Methyltriphenylphosphonium bromide

-

Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF and cool the resulting slurry to 0°C in an ice bath.

-

Slowly add KHMDS (1.1 eq) dropwise. A bright yellow color indicates the formation of the ylide.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Wittig Reaction: In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the ylide mixture at room temperature.

-

Allow the reaction to stir overnight. Monitor reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a 5-15% ethyl acetate in hexanes gradient) to yield 1-Boc-3-ethenylazetidine as a clear oil.

| Parameter | Representative Value |

| Typical Yield | 65-80% |

| Reaction Time | 12-16 hours |

| Scale | 1-10 mmol |

| Purification Method | Silica Gel Chromatography |

Applications in Scaffolding and Library Synthesis

The true power of 3-ethenylazetidine lies in its ability to undergo a wide range of subsequent transformations, enabling the creation of diverse molecular scaffolds.

A. [3+2] Dipolar Cycloaddition Reactions

The electron-deficient nature of the vinyl group makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This transformation is a highly efficient method for constructing five-membered heterocyclic rings, which are prevalent in many biologically active molecules.[7][8] Reacting 3-ethenylazetidine with 1,3-dipoles such as nitrones, azides, or nitrile oxides provides rapid access to novel spirocyclic azetidine scaffolds.[9]

Caption: General workflow for creating spiro-heterocycles via [3+2] cycloaddition.

Protocol 2: [3+2] Cycloaddition with a Nitrile Oxide

Rationale: This protocol describes the reaction between 1-Boc-3-ethenylazetidine and a stable aromatic nitrile oxide (e.g., generated in situ from an oxime chloride) to form a spiro-azetidine-isoxazoline scaffold. This reaction is typically thermally driven and proceeds in a concerted fashion.[10]

Materials:

-

1-Boc-3-ethenylazetidine

-

Benzaldoxime chloride (or other suitable precursor)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve 1-Boc-3-ethenylazetidine (1.0 eq) and benzaldoxime chloride (1.1 eq) in anhydrous toluene.

-

Add triethylamine (1.2 eq) dropwise to the solution at room temperature. This generates the nitrile oxide in situ.

-

Heat the reaction mixture to 80°C and stir for 6-12 hours under an inert atmosphere. Monitor by TLC.

-

After cooling to room temperature, filter the mixture to remove triethylammonium chloride salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the desired spirocyclic product.

| Parameter | Representative Value |

| Typical Yield | 70-90% |

| Regioselectivity | Often high, predictable by FMO theory |

| Diastereoselectivity | Dependent on substituents |

| Key Bond Formations | 2 x C-O, 1 x C-C |

B. Aza-Michael (Conjugate) Addition

The vinyl group can act as a Michael acceptor, particularly when the azetidine nitrogen is quaternized or when using highly reactive nucleophiles. This reaction is a powerful tool for C-N, C-S, or C-C bond formation at the exocyclic position, enabling the introduction of a wide array of functional groups.[11][12]

Protocol 3: Thiol-Ene Aza-Michael Addition

Rationale: This protocol uses a common thiol nucleophile in a conjugate addition to the vinyl group. The reaction is often base-catalyzed and proceeds readily at room temperature, providing access to functionalized thioether-azetidine derivatives.[12]

Materials:

-

1-Boc-3-ethenylazetidine

-

Benzyl mercaptan (or other thiol)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Acetonitrile (MeCN)

Procedure:

-

Dissolve 1-Boc-3-ethenylazetidine (1.0 eq) and benzyl mercaptan (1.1 eq) in acetonitrile.

-

Add a catalytic amount of DBU (0.1 eq) to the solution.

-

Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove DBU) and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify by column chromatography if necessary, though often the product is of high purity after workup.

| Parameter | Representative Value |

| Typical Yield | >90% |

| Reaction Time | 1-4 hours |

| Catalyst | Organic Base (e.g., DBU) |

| Key Bond Formation | C-S |

C. Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.[13][14] These methods are cornerstones of modern organic synthesis, allowing for the precise formation of C-C bonds and the linkage of the azetidine scaffold to (hetero)aryl, vinyl, or alkyl fragments. This capability is invaluable for exploring structure-activity relationships (SAR) in drug discovery.[15]

Protocol 4: Suzuki Cross-Coupling with an Aryl Boronic Acid

Rationale: The Suzuki coupling reaction provides a highly reliable method for forming a C(sp²)-C(sp²) bond between the vinyl group of the azetidine and an aryl moiety. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency.[13][15]

Materials:

-

1-Boc-3-ethenylazetidine

-

4-Methoxyphenylboronic acid (or other aryl/heteroaryl boronic acid)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (as a solvent mixture)

Procedure:

-

To a flask, add 1-Boc-3-ethenylazetidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 90°C and stir for 8-16 hours. Monitor by LC-MS or TLC.

-

After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over MgSO₄.

-

Concentrate and purify the crude product by flash column chromatography to yield the coupled product.

| Parameter | Representative Value |

| Typical Yield | 60-85% |

| Catalyst Load | 2-5 mol% |

| Key Bond Formation | C(sp²)-C(sp²) |

| Functional Group Tolerance | Generally high |

Conclusion and Future Outlook

3-Ethenylazetidine is a high-value building block that provides a robust entry point into a rich and diverse chemical space. Its unique combination of a strained, three-dimensional core and a versatile reactive handle allows medicinal chemists to rapidly generate novel scaffolds and explore extensive SAR. The protocols outlined herein for cycloadditions, Michael additions, and cross-coupling reactions represent just a fraction of the potential transformations. Further exploration into areas such as metathesis, hydrofunctionalization, and asymmetric catalysis will undoubtedly continue to expand the utility of this powerful synthon, solidifying the role of azetidines in the development of next-generation therapeutics.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. Photo-cycloaddition reactions of vinyldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols: Trifluoroacetic Acid (TFA) Catalyzed Reactions Involving Azetidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Trifluoroacetic Acid in Azetidine Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug discovery. Their inherent ring strain, conformational rigidity, and ability to introduce three-dimensional diversity make them attractive building blocks for novel therapeutics. Trifluoroacetic acid (TFA), a strong, volatile organofluorine acid, serves as a versatile and powerful tool in the synthetic chemist's arsenal for the manipulation and functionalization of these strained ring systems. Its utility extends beyond its common role as a deprotecting agent, acting as a potent Brønsted acid catalyst to facilitate a range of transformations, from controlled ring-opening to complex intramolecular cyclizations.

This guide provides an in-depth exploration of TFA-catalyzed reactions involving azetidines, offering detailed protocols, mechanistic insights, and practical troubleshooting advice. The content is structured to empower researchers to confidently and effectively employ TFA in their synthetic strategies, unlocking the full potential of azetidine chemistry.

Part 1: Mechanistic Insights and Reaction Scope

The Dual Nature of TFA: Catalyst and Reagent

Trifluoroacetic acid's efficacy in azetidine chemistry stems from its ability to act in two primary capacities:

-

Brønsted Acid Catalysis: The high acidity of TFA (pKa ≈ 0.23) allows it to readily protonate the basic nitrogen atom of the azetidine ring. This protonation significantly increases the electrophilicity of the ring carbons, activating the azetidine towards nucleophilic attack. This activation is the cornerstone of many TFA-catalyzed ring-opening and functionalization reactions.

-

Deprotection Reagent: TFA is widely used for the cleavage of acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group, which is a common protecting group for the azetidine nitrogen. This deprotection is often a crucial step in multi-step syntheses.[1]

Visualizing the Activation of Azetidines by TFA

The fundamental principle behind TFA's catalytic activity is the formation of a highly reactive azetidinium ion. This process enhances the susceptibility of the C2 and C4 positions to nucleophilic attack.

Caption: General mechanism of TFA activation of the azetidine ring.

Scope of TFA-Catalyzed Reactions

The following table summarizes the key types of reactions involving azetidines where TFA plays a crucial catalytic or stoichiometric role.

| Reaction Type | Role of TFA | General Outcome | Key Considerations | Typical Yields |

| N-Deprotection (Boc, Trityl) | Reagent | Removal of protecting group to yield the free amine. | Stoichiometric amounts of TFA are used. Reaction is typically fast at room temperature.[2][3] | Quantitative |

| Nucleophilic Ring-Opening | Catalyst | Formation of γ-substituted amines. | The nature of the nucleophile and substitution on the azetidine ring dictate regioselectivity.[4] | 60-95% |

| Rearrangement/Ring Expansion | Catalyst | Formation of larger heterocyclic systems (e.g., oxazinanones).[5] | Substrate-dependent; often requires specific functionalities on the azetidine. | 50-80% |

| Intramolecular Cyclizations (e.g., Pictet-Spengler) | Catalyst | Formation of fused polycyclic systems.[6] | Requires a tethered nucleophile and an electrophilic center on the azetidine or a side chain. | 50-90% |

| Friedel-Crafts Type Reactions | Catalyst/Co-catalyst | Arylation of the azetidine ring or a side chain.[7] | Often requires activation of the azetidine and an electron-rich aromatic nucleophile. | 40-75% |

Part 2: Detailed Experimental Protocols

Protocol 1: Standard N-Boc Deprotection of an Azetidine

This protocol describes a general and highly efficient method for the removal of a Boc protecting group from an N-Boc protected azetidine using TFA.

Rationale: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. TFA is an excellent choice for this transformation due to its strength, volatility (allowing for easy removal), and compatibility with many functional groups.[8]

Experimental Workflow:

Caption: Step-by-step workflow for N-Boc deprotection of azetidines.

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-Boc protected azetidine (1.0 equiv.) in dichloromethane (DCM, approximately 0.1-0.2 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (5-10 equiv.) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Work-up (for free base):

-

Dissolve the residue in water.

-

Wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-basic impurities.

-

Carefully basify the aqueous layer with a strong base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free azetidine.

-

-

Purification: If necessary, purify the product by flash column chromatography on silica gel or by crystallization.

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic Boc protons in the ¹H NMR spectrum (typically a singlet around 1.4 ppm) is a key indicator of successful deprotection.

Protocol 2: TFA-Catalyzed Intramolecular Pictet-Spengler Reaction

This protocol outlines a method for the synthesis of a tetrahydro-β-carboline fused to an azetidine ring via a TFA-catalyzed Pictet-Spengler reaction of an azetidinyl-tryptamine derivative.

Rationale: The Pictet-Spengler reaction is a powerful method for constructing isoquinoline and β-carboline skeletons.[9] TFA catalyzes the formation of an electrophilic N-acyliminium ion from the condensation of the tryptamine side chain with an aldehyde, which then undergoes intramolecular electrophilic attack by the electron-rich indole ring.[10]

Experimental Workflow:

Caption: Workflow for the TFA-catalyzed Pictet-Spengler reaction.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of the azetidinyl-tryptamine derivative (1.0 equiv.) and the desired aldehyde (1.1-1.5 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or toluene (0.1 M), add trifluoroacetic acid (0.1-1.0 equiv.) at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine-fused tetrahydro-β-carboline.

Self-Validation: The formation of the new C-C bond and the fused ring system can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY). The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude reaction mixture.

Part 3: Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Troubleshooting Strategy & Rationale |

| Incomplete Reaction/Low Yield | 1. Insufficient acid catalysis. 2. Steric hindrance in the substrate. 3. Low reaction temperature. | 1. Increase the amount of TFA or switch to a stronger Brønsted acid (e.g., TfOH), but with caution to avoid decomposition. 2. Increase the reaction temperature or prolong the reaction time. 3. For sluggish reactions, consider microwave irradiation to accelerate the reaction rate. |

| Formation of Side Products (e.g., Ring-Opened Polymers) | 1. Excessive acid concentration or temperature. 2. Presence of nucleophilic counter-ions or impurities. 3. Inherent instability of the azetidine substrate.[4] | 1. Use the minimum effective amount of TFA and maintain the lowest possible reaction temperature. 2. Ensure the use of high-purity reagents and anhydrous solvents. 3. If the substrate is particularly acid-sensitive, consider using a milder Lewis acid catalyst. |

| Difficulty in Product Isolation | 1. The product is highly polar and water-soluble as a TFA salt. 2. The free amine product is volatile. | 1. After basification, saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction. Use a more polar extraction solvent like a mixture of DCM and isopropanol. 2. Avoid excessive concentration under high vacuum. Co-evaporation with a high-boiling point solvent can be helpful. |

| Epimerization at a Chiral Center | Formation of a carbocationic intermediate. | Use less acidic conditions or a non-polar solvent to disfavor the formation of a discrete carbocation. Running the reaction at a lower temperature can also help to maintain stereochemical integrity. |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 8. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 3-Ethenylazetidine Derivatives in Modern Drug Discovery: Application Notes and Protocols

Abstract

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique three-dimensional profile that can significantly enhance the pharmacological properties of drug candidates. This guide provides an in-depth exploration of 3-ethenylazetidine derivatives, a versatile subclass that leverages the synthetic utility of the vinyl group for molecular elaboration and targeted drug design. We will delve into the strategic rationale for their use, detailed synthetic protocols, and their application in the discovery of novel therapeutics, moving beyond the traditional focus on β-lactams to explore a wider range of biological targets.